Product packaging for 1,3-Benzenediol, 5-hexadecyl-(Cat. No.:CAS No. 84765-48-0)

1,3-Benzenediol, 5-hexadecyl-

Cat. No.: B14407383
CAS No.: 84765-48-0
M. Wt: 334.5 g/mol
InChI Key: FYXJKENJKALVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Alkylresorcinol Chemical Biology

1,3-Benzenediol, 5-hexadecyl-, also known as 5-hexadecylresorcinol, is a member of the broader class of naturally occurring phenolic lipids called alkylresorcinols. These amphiphilic molecules are characterized by a resorcinol (B1680541) (1,3-dihydroxybenzene) polar head group and a long, nonpolar alkyl chain at the 5-position. Alkylresorcinols are significant in chemical biology due to their presence in various edible plants, particularly in the bran fraction of cereals like wheat and rye. Their unique structure allows them to interact with biological membranes, and they are absorbed by humans and animals, leading to various biological effects. Consequently, alkylresorcinols and their metabolites are being explored as potential biomarkers for whole-grain food consumption.

Academic Importance as a Natural Product and Synthetic Target

The academic importance of 1,3-Benzenediol, 5-hexadecyl- and other long-chain alkylresorcinols stems from their diverse biological activities, including antioxidant, antimicrobial, and antimutagenic properties. researchgate.net As natural products, their isolation and characterization from various biological sources contribute to the understanding of biodiversity and natural product chemistry. Furthermore, the need for pure samples for biological testing and for creating derivatives for structure-activity relationship studies has made them important synthetic targets. The development of efficient and scalable synthetic routes to these compounds is an active area of chemical research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O2 B14407383 1,3-Benzenediol, 5-hexadecyl- CAS No. 84765-48-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84765-48-0

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

5-hexadecylbenzene-1,3-diol

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20/h17-19,23-24H,2-16H2,1H3

InChI Key

FYXJKENJKALVIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Natural Occurrence and Chemodiversity of 1,3 Benzenediol, 5 Hexadecyl

Identification in Propolis and Related Resinous Matrices

The compound 1,3-Benzenediol, 5-hexadecyl- has been identified as a chemical constituent of propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates. A 2022 review on the chemistry of propolis explicitly lists 5-hexadecylresorcinol among the phenolic lipids found in this complex natural product. nih.gov Propolis is known for its chemical complexity, containing a wide array of compounds including phenolic acids, flavonoids, terpenoids, and aliphatic acids. nih.gov The specific composition of propolis, including its alkylresorcinol profile, can vary significantly depending on the geographical location and the local flora visited by the bees. nih.gov

The identification of 5-hexadecylresorcinol in propolis highlights the role of this bee-collected resin as a source of bioactive phenolic lipids. Alongside the C16 homolog, other alkylresorcinols have also been detected in propolis, such as 5-heptadecylresorcinol (B122077) and various unsaturated forms like 5-((8'Z)-heptadecenyl)-resorcinol and 5-((14'Z)-nonadecenyl)-resorcinol. nih.gov

Presence as a Constituent in Cereal Grains and Plant Biomass

Alkylresorcinols (ARs), the class of compounds to which 1,3-Benzenediol, 5-hexadecyl- belongs, are well-established constituents of cereal grains. nih.gov They are particularly abundant in the outer layers, such as the bran, of wheat, rye, and triticale, with lower concentrations found in barley. nih.govunito.it These compounds are considered significant phytochemicals in whole-grain products. nih.gov

While the most commonly reported ARs in cereals possess odd-numbered alkyl chains ranging from 15 to 25 carbon atoms, the general class of 5-alkylresorcinols is a key characteristic of these grains. unito.it The concentration and specific homolog profile can be influenced by the cereal type, cultivar, and even the harvest year. unito.it For instance, studies have shown that the ratio of specific homologs, such as C17:0 to C21:0, can be used to distinguish between wheat and rye. Research on various cultivars of einkorn, emmer, spelt, common wheat, and tritordeum has detailed the content of various saturated and unsaturated alkylresorcinols, with total AR content sometimes exceeding 2380 mg/kg in certain samples. unito.it

The table below summarizes the distribution of common alkylresorcinol homologs found in various cereal grains.

Cereal GrainCommon Alkylresorcinol Homologs DetectedPrimary Location in Grain
Wheat (Triticum aestivum)C15:0, C17:0, C19:0, C21:0, C23:0, C25:0Bran layers (testa, outer pericarp)
Rye (Secale cereale)C15:0, C17:0, C19:0, C21:0, C23:0, C25:0Bran layers
Barley (Hordeum vulgare)C15:0, C17:0, C19:0, C21:0, C23:0, C25:0Present in lower concentrations than wheat/rye
Tritordeum C17:0, C19:0, C21:0, C23:0, C25:0High concentrations reported
Einkorn, Emmer, Spelt C17:0, C19:0, C21:0, C23:0, C25:0Varied concentrations across cultivars

Data compiled from multiple studies. nih.govunito.it

Detection in Diverse Botanical Sources

Beyond propolis and cereal grains, the broader class of alkylresorcinols has been detected in a variety of other botanical sources. These phenolic lipids are synthesized by a range of higher plants, as well as bacteria and fungi. nih.gov

Examples of diverse plant sources containing alkylresorcinols include:

Nuts: Some alkylresorcinols, such as 5-(8,11-Pentadecadienyl)-1,3-benzenediol, have been detected in nuts.

Mango (Mangifera indica): Alkylresorcinols have been found in the peels, leaves, and seeds. nih.gov

Lithraea molleoides : The leaves of this plant have been shown to contain 5-alkylresorcinols. nih.gov

The parent compound, 1,3-benzenediol (resorcinol), has been identified in an even wider array of foods, including coffee, eggplants, and java plums, suggesting that the foundational structure for this class of compounds is widespread in the plant kingdom. hmdb.ca

Chemodiversity of Alkylresorcinols in Biological Systems

The term "1,3-Benzenediol, 5-hexadecyl-" refers to a single chemical entity within a large and diverse family of natural compounds known as 5-alkylresorcinols. The chemodiversity of this group is a notable feature, with structural variations playing a key role in their biological context. mdpi.comnih.gov

The primary sources of this diversity include:

Alkyl Chain Length: The length of the n-alkyl side chain at the C-5 position of the resorcinol (B1680541) ring is a major point of variation. In nature, these chains can range from as few as 5 to as many as 27 carbon atoms. mdpi.comresearchgate.net In cereals, the most common homologs are those with odd-numbered chains (C15, C17, C19, C21, C23, C25). unito.it

Saturation of the Alkyl Chain: The alkyl chain can be fully saturated (an alkylresorcinol) or can contain one or more double bonds (an alkenylresorcinol). For example, various unsaturated C15, C17, and C19 resorcinols have been identified in propolis. nih.gov

Functional Groups: The alkyl chain can also be modified with additional functional groups. For instance, oxidized forms, such as 5-(2'-oxo) alkylresorcinols (keto-functionalized), have been identified in wheat bran extracts. mdpi.comresearchgate.net

The table below illustrates the structural diversity found within the 5-alkylresorcinol family.

Structural VariationDescriptionExample CompoundNatural Source(s)
Saturated, Odd-Chain A saturated alkyl chain with an odd number of carbons.5-nonadecylresorcinol (C19:0)Wheat, Rye
Saturated, Even-Chain A saturated alkyl chain with an even number of carbons.1,3-Benzenediol, 5-hexadecyl- (C16:0)Propolis
Monounsaturated An alkyl chain with one double bond.5-((8'Z)-heptadecenyl)-resorcinol (C17:1)Propolis
Diunsaturated An alkyl chain with two double bonds.5-(8,11-Pentadecadienyl)-1,3-benzenediol (C15:2)Nuts
Oxidized (Keto) A keto group present on the alkyl chain.5-(2'-oxo)-tricosylresorcinol (C23:Oxo)Wheat Bran

Data compiled from multiple sources. nih.govunito.itmdpi.com

This chemodiversity is significant as the specific structure of an alkylresorcinol, including its chain length and functionalization, can influence its physical and biological properties. researchgate.net

Biosynthetic Pathways of 1,3 Benzenediol, 5 Hexadecyl and Alkylresorcinol Analogues

Polyketide Synthase (PKS)-Mediated Biosynthesisnih.govresearchgate.net

The biosynthesis of 1,3-Benzenediol, 5-hexadecyl- and its analogues is predominantly carried out by Type III polyketide synthase (PKS) enzyme systems. nih.gov These enzymes are responsible for producing a wide array of natural products. nih.govnih.gov In plants and microorganisms, specialized Type III PKSs known as alkylresorcinol synthases (ARSs) catalyze the formation of the characteristic 5-n-alkylresorcinol structure. nih.govresearchgate.net

Type III PKS Enzyme Systems and Catalytic Mechanismsnih.govnih.gov

Type III PKSs are relatively simple, homodimeric proteins where each monomer possesses an independent active site. nih.govnih.gov A conserved Cys-His-Asn catalytic triad (B1167595) within the active site is essential for the condensation reactions that form the polyketide backbone. nih.govnih.gov The biosynthesis of aromatic polyketides by these enzymes involves the iterative condensation of a starter acyl-thioester molecule with several acetate (B1210297) units derived from an extender substrate, typically malonyl-CoA. nih.govresearchgate.net

The resulting linear polyketomethylene intermediate is then cyclized within the same active site cavity to produce the final aromatic ring. nih.govnih.gov The diversity of products generated by Type III PKSs stems largely from different intramolecular cyclization reactions. tandfonline.com Two primary mechanisms are employed for ring folding: a Claisen condensation (CHS-type) and an aldol (B89426) condensation (STS-type). tandfonline.comfrontiersin.org Alkylresorcinol synthases utilize an aldol condensation mechanism to form the resorcinol (B1680541) ring. researchgate.net

FeatureDescriptionReference
Enzyme ClassType III Polyketide Synthase (PKS) nih.govnih.gov
StructureHomodimeric protein with two independent active sites nih.govnih.gov
Catalytic CoreConserved Cys-His-Asn catalytic triad nih.govnih.gov
Substrate TypeCoenzyme A (CoA) thioesters nih.gov
Primary Cyclization MechanismsClaisen condensation (e.g., Chalcone Synthase) or Aldol condensation (e.g., Alkylresorcinol Synthase) tandfonline.comfrontiersin.org

Precursor Incorporation and Chain Elongation Dynamicsresearchgate.nettandfonline.com

The biosynthesis of 1,3-Benzenediol, 5-hexadecyl- is initiated with a specific starter unit, a long-chain fatty acyl-CoA. For this particular compound, the starter unit is hexadecanoyl-CoA. This starter molecule undergoes a series of three iterative decarboxylative condensations with an extender unit, which is consistently malonyl-CoA. researchgate.nettandfonline.com Each condensation step adds two carbon atoms to the growing polyketide chain. This process results in the formation of a transient linear tetraketide intermediate. researchgate.nettandfonline.com This intermediate is then subjected to an intramolecular cyclization reaction, catalyzed by the alkylresorcinol synthase enzyme, to form the final 5-substituted 1,3-benzenediol ring structure. researchgate.net

ComponentMoleculeRole in BiosynthesisReference
Starter UnitHexadecanoyl-CoA (for 1,3-Benzenediol, 5-hexadecyl-)Provides the C16 alkyl side chain and the first two carbons of the aromatic ring. researchgate.net
Extender UnitMalonyl-CoAProvides two-carbon units for chain elongation in three successive condensation reactions. researchgate.nettandfonline.com
IntermediateLinear Polyketide (Tetraketide)The elongated chain prior to cyclization. tandfonline.com

Divergence of Biosynthetic Pathways for Homologous Alkylresorcinolsnih.govnih.gov

The production of a diverse array of alkylresorcinol homologues, which differ in the length of their alkyl side chains, is a hallmark of this biosynthetic pathway. nih.gov This diversity arises from the ability of alkylresorcinol synthase (ARS) enzymes to accept a range of medium- to long-chain fatty acyl-CoA starter units. nih.govresearchgate.net For example, ARSs from sorghum and rice have been shown to utilize various fatty acyl-CoAs, leading to the synthesis of a mixture of alkylresorcinols. nih.gov In higher plants, these side chains typically range from 13 to 27 carbons. nih.gov

Furthermore, divergence in pathways can occur when different Type III PKS enzymes utilize the same intermediate to produce different scaffolds. A clear example is seen in Azotobacter vinelandii, where two distinct PKS enzymes, ArsB and ArsC, act on the same tetraketide intermediate. researchgate.net ArsB catalyzes an aldol condensation to produce an alkylresorcinol, while ArsC catalyzes an intramolecular lactonization to yield an alkylpyrone. nih.govresearchgate.net This demonstrates that the specific architecture of the enzyme's active site cavity dictates the ring-folding mechanism and, consequently, the final product. nih.gov

Microbial and Plant Biosynthetic Routesnih.govrsc.org

Alkylresorcinols are produced by a wide range of organisms, including bacteria, fungi, and higher plants. nih.govnih.govresearchgate.net While the core biosynthetic machinery involving Type III PKS is largely conserved, some differences exist between microbial and plant pathways.

In higher plants like wheat, rye, and sorghum, alkylresorcinols typically occur as mixtures of homologues with side chains of varying lengths (C13 to C27) and degrees of unsaturation. nih.gov In contrast, microbial homologues identified in bacteria like Azotobacter vinelandii and various Pseudomonas species generally possess saturated side chains. nih.govnih.gov Fungal alkylresorcinols are less documented but can be characterized by attached sugar units. researchgate.net

The genetic basis for alkylresorcinol synthesis has been identified in several microorganisms, such as Azotobacter vinelandii and Streptomyces griseus. nih.gov In plants, ARS-encoding genes have been characterized more recently in species like Sorghum bicolor and Oryza sativa (rice), where they often appear in gene clusters. nih.govtandfonline.com For instance, a cluster of potential ARS genes has been identified on chromosome 5 in rice. nih.govtandfonline.com

Strategies for Heterologous Biosynthesis and Pathway Elucidationhelsinki.finih.gov

The elucidation of alkylresorcinol biosynthetic pathways has been significantly advanced by modern molecular and bioinformatic techniques. Researchers have successfully mined root-hair specific expressed sequence tag (EST) collections and genomic databases to identify PKS-like sequences and candidate genes for ARS enzymes. researchgate.netnih.gov

This knowledge has paved the way for the heterologous biosynthesis of these compounds. helsinki.fi Scientists are engineering microbial "cell factories," such as E. coli and yeast, to produce alkylresorcinols and other plant polyketides. frontiersin.orghelsinki.fi This involves transferring the responsible PKS genes from organisms like sorghum, rice, or cyanobacteria into these heterologous hosts. helsinki.fi Such strategies aim to develop sustainable, bio-based methods for producing these commercially valuable compounds, which have applications as industrial precursors and leads for pharmaceuticals. helsinki.fi By understanding the substrate specificity of these enzymes, it is possible to synthesize a range of alkylresorcinol derivatives. helsinki.fi Computational algorithms are also being developed to quantitatively predict and design optimal heterologous pathways for improved yields. nih.gov

Synthetic Methodologies and Structural Derivatization of 1,3 Benzenediol, 5 Hexadecyl

Established Chemical Synthetic Routes for 5-Alkylresorcinols

The synthesis of 5-alkylresorcinols, including 1,3-Benzenediol, 5-hexadecyl-, primarily revolves around the formation of a carbon-carbon bond between the resorcinol (B1680541) ring and the long alkyl chain. Various methodologies have been developed to achieve this, often involving multi-step sequences.

Resorcinol Ring Functionalization Approaches

A common strategy in the synthesis of 5-alkylresorcinols involves utilizing a pre-functionalized resorcinol ring. 3,5-Dimethoxybenzaldehyde is a frequently used starting material. researchgate.net The methoxy (B1213986) groups serve as protecting groups for the hydroxyl moieties of the resorcinol, preventing unwanted side reactions during the introduction of the alkyl chain. Following the successful coupling of the alkyl group, a demethylation step, typically using strong acids like hydrobromic acid or boron tribromide, is employed to yield the final 5-alkylresorcinol. researchgate.net

An alternative approach involves constructing the aromatic ring at a later stage of the synthesis. This can be particularly useful for introducing isotopic labels into the aromatic ring. For instance, a synthetic route might involve the Michael cycloaddition of an appropriate precursor with a malonic ester derivative, followed by bromination, dehydrogenation, and decarboxylation to form the resorcinol ring. nih.gov

Alkyl Chain Introduction Strategies

The critical step in the synthesis of long-chain 5-alkylresorcinols is the formation of the C-C bond between the aromatic ring and the alkyl side chain. Several strategies have been effectively employed to achieve this transformation.

One of the most common methods involves the use of organometallic reagents , such as Grignard or alkyllithium reagents. researchgate.net These nucleophilic reagents, bearing the desired alkyl chain, are reacted with an electrophilic resorcinol derivative, typically 3,5-dimethoxybenzaldehyde. This reaction is followed by a reduction of the resulting secondary alcohol and subsequent demethylation to afford the target 5-alkylresorcinol.

The Wittig reaction offers another powerful tool for the introduction of the alkyl chain. researchgate.netbeilstein-journals.org This method involves the reaction of a phosphonium (B103445) ylide with an aldehyde. For the synthesis of 5-alkylresorcinols, this can be approached in two ways: either a resorcinol-derived phosphonium ylide is reacted with an alkyl aldehyde, or an alkylphosphonium ylide is reacted with a resorcinol-derived aldehyde like 3,5-dimethoxybenzaldehyde. researchgate.netbeilstein-journals.org Microwave-assisted Wittig reactions have been shown to significantly reduce reaction times and improve yields, even when conducted in aqueous media. researchgate.netbeilstein-journals.org

Other C-C bond-forming reactions, such as Suzuki and Sonogashira couplings , have also been reported for the synthesis of 5-alkenylresorcinols, which can then be hydrogenated to the corresponding 5-alkylresorcinols.

Synthetic StrategyKey ReagentsTypical Precursor
Grignard/AlkyllithiumAlkylmagnesium halide or Alkyllithium3,5-Dimethoxybenzaldehyde
Wittig ReactionPhosphonium ylide, Aldehyde3,5-Dimethoxybenzaldehyde or Alkyl aldehyde
Michael Addition/Aromatizationα,β-Unsaturated ketone, Malonic esterNot applicable

Preparation of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of 1,3-Benzenediol, 5-hexadecyl- is crucial for structure-activity relationship studies and for developing new applications for this class of compounds.

Synthesis of Alkylresorcinol Homologues with Varied Chain Lengths

The synthetic methodologies described above are versatile and have been successfully applied to the preparation of a wide range of 5-alkylresorcinol homologues with varying alkyl chain lengths. researchgate.netuea.ac.uk By selecting the appropriate alkyl halide for Grignard reagent formation or the corresponding aldehyde or phosphonium salt for the Wittig reaction, homologues with chain lengths from C9 to C25 have been synthesized. researchgate.net The ability to synthesize a series of these compounds allows for the systematic investigation of how the length of the alkyl chain influences their physical properties and biological activities.

Homologue (Chain Length)Synthetic MethodReference
C9:0 - C17:0Modified Wittig Reaction beilstein-journals.org
C15:0 - C25:0Modified Wittig Reaction beilstein-journals.org
C21:0Multi-step synthesis involving malonic ester nih.gov

Stereoselective Synthesis of Chiral Alkylresorcinol Derivatives

While many naturally occurring 5-alkylresorcinols possess linear alkyl chains, some exhibit chirality, often due to branching in the side chain. The stereoselective synthesis of such chiral derivatives is a significant challenge in organic synthesis. General principles of asymmetric synthesis, which are crucial in life sciences for producing enantiomerically pure compounds, can be applied here.

These methods often involve the use of a chiral auxiliary , a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Another approach is the use of a chiral catalyst , which can be a metal complex with a chiral ligand or an organocatalyst, to control the stereoselectivity of the reaction.

While specific examples of the stereoselective synthesis of chiral 5-alkylresorcinol derivatives with a stereocenter in the alkyl chain are not extensively detailed in the reviewed literature, the synthesis of chiral building blocks, such as chiral malonates, through methods like enantioselective phase-transfer catalysis has been reported. uea.ac.uk These building blocks could potentially be utilized in the synthesis of chiral alkylresorcinols. The synthesis of more complex chiral structures containing a resorcinol-like moiety, such as axially chiral resorcinarenes, has also been achieved.

Modifications of the Aromatic Core and Side Chain

Modifications of both the aromatic core and the alkyl side chain of 5-alkylresorcinols have been undertaken to produce a variety of derivatives with tailored properties.

Side chain modifications are often aimed at introducing functional groups for conjugation or to alter the compound's polarity. For example, hapten derivatives of 5-alkylresorcinols have been synthesized for the development of immunochemical detection methods. researchgate.net This typically involves introducing a linker with a terminal functional group, such as a carboxylic acid, onto the alkyl chain.

Aromatic core modifications can involve the introduction of additional substituents onto the resorcinol ring or the alteration of the hydroxyl groups. For instance, 2-methyl-5-alkylresorcinols are a known class of derivatives. Furthermore, the phenolic hydroxyl groups can be functionalized, as demonstrated by the isolation of a new 5-alkylresorcinol glucoside from Cybianthus magnus, where a glucose unit is attached to one of the hydroxyl groups. Sulfated derivatives of naturally occurring alkylresorcinols have also been identified, indicating that modification of the hydroxyl groups is a naturally occurring process.

Chemo-Enzymatic and Enzymatic Synthesis Development of 1,3-Benzenediol, 5-hexadecyl-

The development of chemo-enzymatic and purely enzymatic synthetic routes for 1,3-benzenediol, 5-hexadecyl- and related resorcinolic lipids represents a significant advancement towards more sustainable and efficient manufacturing processes. These methods leverage the high selectivity and mild reaction conditions of biocatalysts, offering alternatives to traditional chemical syntheses which may require harsh conditions or complex purification steps.

Enzyme-Catalyzed Reactions for Resorcinol Synthesis

The biosynthesis of 5-alkylresorcinols, the class of compounds to which 1,3-benzenediol, 5-hexadecyl- belongs, is primarily catalyzed by type III polyketide synthases (PKSs). researchgate.net These enzymes are found in various organisms, including bacteria, fungi, and plants, and are responsible for the construction of the characteristic resorcinol ring and the attachment of the alkyl chain. researchgate.netnih.gov

Type III PKSs, specifically termed alkylresorcinol synthases (ARSs), catalyze the iterative condensation of a fatty acyl-CoA starter unit with multiple malonyl-CoA extender units to form the polyketide backbone. researchgate.net This is followed by an intramolecular C-2 to C-7 Claisen condensation and subsequent aromatization to yield the 5-alkylresorcinol structure. For the synthesis of 1,3-benzenediol, 5-hexadecyl-, the starter unit would be hexadecanoyl-CoA.

Research has identified several key enzymes capable of this synthesis. nih.gov For example, ArsB from the bacterium Azotobacter vinelandii, ORAS from the fungus Neurospora crassa, and ARAS2 from the rice plant Oryza sativa have been shown to synthesize 5-alkylresorcinols. nih.gov These enzymes can utilize various long-chain fatty acyl-CoAs as starter substrates, indicating their potential for producing a range of 5-alkylresorcinols, including the C16 variant. Furthermore, these PKSs have been shown to synthesize bis-5-alkylresorcinols from alkanedioic acid dithioesters and malonyl-CoA. nih.gov

Another enzymatic approach involves the reversible carboxylation of resorcinol. For instance, a recombinant Escherichia coli expressing a gamma-resorcylic acid decarboxylase gene was used for the regioselective carboxylation of resorcinol to produce gamma-resorcylic acid. nih.gov While this reaction acts upon the resorcinol core rather than building the entire alkylresorcinol molecule, it demonstrates the potential of engineered microbes in modifying the resorcinol scaffold.

Table 1: Key Enzymes in Alkylresorcinol Synthesis
EnzymeSource OrganismSubstratesProduct TypeReference
ArsB (Alkylresorcinol Synthase)Azotobacter vinelandii (bacterium)Fatty acyl-CoA + Malonyl-CoA5-Alkylresorcinol nih.gov
ORAS (Olivetol Synthase)Neurospora crassa (fungus)Fatty acyl-CoA + Malonyl-CoA5-Alkylresorcinol nih.gov
ARAS2 (Alkylresorcylic Acid Synthase 2)Oryza sativa (rice plant)Alkanedioic acid N-acetylcysteamine dithioester + Malonyl-CoAbis-5-Alkylresorcinol researchgate.netnih.gov
Gamma-resorcylic acid decarboxylase (Rdc)Rhizobium radiobacter (expressed in E. coli)Resorcinol + CO₂Gamma-resorcylic acid nih.gov

Integration of Biocatalysis in Synthetic Strategies

The integration of biocatalysis into synthetic strategies, known as chemo-enzymatic synthesis, combines the advantages of chemical and enzymatic reactions to create efficient, sustainable, and economically viable processes. nih.govresearchgate.net This approach is particularly valuable for complex molecules like 1,3-benzenediol, 5-hexadecyl-, where a multi-step synthesis can be optimized by using enzymes for specific, challenging transformations. rsc.orgcore.ac.uk

A potential chemo-enzymatic route to 1,3-benzenediol, 5-hexadecyl- could involve the chemical synthesis of the hexadecyl side chain precursor, followed by an enzymatic step to construct the final molecule. For example, a long-chain fatty acid or its activated form (like hexadecanoyl-CoA) can be chemically synthesized and then supplied to a whole-cell biocatalyst or an isolated alkylresorcinol synthase (ARS) enzyme for the final condensation and cyclization steps. researchgate.net This strategy bypasses the complexities of cellular fatty acid metabolism and allows for precise control over the length of the alkyl chain.

Alternatively, enzymes like lipases can be employed. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CAL-B), are widely used in chemo-enzymatic synthesis for their ability to catalyze esterification and transesterification reactions under mild conditions. wur.nlresearchgate.net A chemo-enzymatic strategy could involve the lipase-catalyzed esterification of a resorcinol derivative with hexadecanoic acid or its ester. Such approaches have been successfully used for the synthesis of other phenolic lipids and antioxidants. researchgate.netresearchgate.net

The advantages of integrating biocatalysis include:

High Selectivity: Enzymes exhibit high regio-, chemo-, and enantioselectivity, reducing the formation of byproducts and simplifying purification. nih.gov

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at ambient temperature and pressure, lowering energy consumption and avoiding the use of harsh or toxic reagents. nih.gov

Sustainability: Biocatalysts are biodegradable, and the processes often generate less waste, aligning with the principles of green chemistry. nih.govresearchgate.net

Versatility: The combination of chemical and enzymatic steps allows for the creation of novel compounds that may be difficult to access through purely chemical or biological routes. rsc.org For instance, a Wittig reaction can be used to chemically synthesize the precursor for the alkyl side chain, which is then enzymatically coupled to the resorcinol ring. beilstein-journals.org

Table 2: Comparison of Synthetic Strategies for 5-Alkylresorcinols
StrategyKey StepsAdvantagesPotential ChallengesReference
Purely Enzymatic Whole-cell fermentation or isolated enzyme (e.g., PKS) catalysis using simple carbon sources.Highly sustainable, direct synthesis from renewable feedstocks.Lower yields, potential for byproduct formation, cellular metabolism complexity. researchgate.netnih.gov
Chemo-Enzymatic Chemical synthesis of precursors (e.g., hexadecanoyl-CoA) followed by enzymatic transformation (e.g., by PKS or lipase).Higher yields and purity, greater control over final structure, combines efficiency of chemical synthesis with selectivity of biocatalysis. rsc.orgRequires multiple steps, potential for enzyme inhibition by chemical reagents. core.ac.ukresearchgate.net
Purely Chemical Multi-step organic synthesis (e.g., Wittig reaction followed by reduction and demethylation). beilstein-journals.orgHigh scalability, well-established reaction pathways.Often requires harsh conditions, use of hazardous reagents, and can generate significant waste. beilstein-journals.org

Advanced Analytical Strategies for 1,3 Benzenediol, 5 Hexadecyl Quantification and Characterization

Optimized Extraction and Sample Preparation Protocols

The initial and most critical stage in the analysis of 1,3-Benzenediol, 5-hexadecyl- is its efficient extraction from the sample matrix. The choice of solvent and extraction method, along with an understanding of potential matrix effects, is paramount for achieving reliable and reproducible results.

The extraction of 1,3-Benzenediol, 5-hexadecyl- and related long-chain alkylresorcinols from various matrices is heavily dependent on the solvent system employed. The polarity of the solvent plays a crucial role, and a range of organic solvents and their aqueous mixtures have been investigated to maximize extraction yield.

Commonly used solvents for the extraction of alkylresorcinols include acetone (B3395972), ethyl acetate (B1210297), and propanol. nih.govnih.gov Acetone has demonstrated a high affinity for alkylresorcinols, leading to enhanced extraction yields. nih.gov For instance, in the extraction of alkylresorcinols from wheat bran, acetone was selected as the primary solvent. nih.gov Similarly, ethyl acetate is frequently used for the extraction of alkylresorcinols from flour samples. acs.org

The efficiency of extraction is not solely dependent on the solvent but also on the extraction technique. Traditional methods like overnight maceration and Soxhlet extraction have been widely used. nih.gov However, modern techniques such as ultrasound-assisted extraction (UAE) have been shown to significantly reduce extraction time and solvent consumption while maintaining or even improving efficiency. nih.gov For example, a UAE protocol for mango peels and rye grains shortened the extraction time from over an hour to just 45 seconds. nih.gov

The choice of solvent can also be influenced by the sample matrix. For processed products, a mixture of 1-propanol (B7761284) and water under reflux has been used to effectively extract alkylresorcinols from starch-lipid complexes. acs.org The following table summarizes the findings of a comparative study on different extraction methods for alkylresorcinols from wheat bran. nih.gov

Table 1: Comparison of Extraction Methods for Alkylresorcinols from Wheat Bran

Extraction Method Primary Solvent Key Findings Reference
Overnight Maceration Acetone Traditional method, effective but time-consuming (typically 24 hours). nih.gov
Soxhlet Extraction Acetone, n-Hexane, Methanol Sequential evaluation showed varying affinity of solvents for different AR homologs. nih.gov
Ultrasound-Assisted Extraction (UAE) Acetone Significant reduction in extraction time (10-20 minutes) with comparable or improved yields. nih.gov

When analyzing 1,3-Benzenediol, 5-hexadecyl- in complex biological samples such as plasma, urine, or tissue, the sample matrix itself can interfere with the analytical measurement. nih.govbataviabiosciences.com This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. bataviabiosciences.comanalchemres.org

Matrix effects are particularly prominent in techniques like electrospray ionization-mass spectrometry (ESI-MS), where co-eluting endogenous components from the biological matrix can compete with the analyte for ionization. nih.gov This can lead to a decreased or increased signal intensity for the target compound. For example, in the analysis of pesticides in herbal-based potions using gas chromatography-mass spectrometry (GC-MS), significant signal enhancement was observed for many compounds, highlighting the strong dependence of matrix effects on the sample type. analchemres.org

To mitigate matrix effects, several strategies can be employed:

Efficient Sample Cleanup: Solid-phase extraction (SPE) is a common technique used to purify extracts before analysis. For alkylresorcinols and their metabolites, cartridges like OASIS-MAX have been used to effectively remove interfering substances. nih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix. analchemres.org

Use of Internal Standards: An isotopically labeled version of the analyte is an ideal internal standard as it behaves almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for matrix effects. sigmaaldrich.com

The evaluation of matrix effects is a critical step in method validation for the analysis of 1,3-Benzenediol, 5-hexadecyl- in biological samples to ensure the accuracy and reliability of the results.

Chromatographic Separation Techniques

Following extraction and sample cleanup, chromatographic techniques are employed to separate 1,3-Benzenediol, 5-hexadecyl- from other components in the extract. Gas chromatography and high-performance liquid chromatography are the most commonly used methods.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,3-Benzenediol, 5-hexadecyl-. Due to the low volatility of long-chain alkylresorcinols, a derivatization step is often necessary to convert them into more volatile forms. nih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), or acylating agents like trifluoroacetic anhydride (B1165640). nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The column, often with a nonpolar stationary phase, separates the compounds based on their boiling points and interaction with the stationary phase. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net

For quantitative analysis, selected ion monitoring (SIM) is often used. researchgate.net In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases the sensitivity and selectivity of the analysis. researchgate.netresearchgate.net GC-MS methods for alkylresorcinols have been developed with total run times as short as 10-12 minutes. nih.gov

Table 2: Typical Parameters for GC-MS Analysis of Alkylresorcinols

Parameter Description Example Reference
Derivatization Agent To increase volatility Trifluoroacetic anhydride or BSTFA + TMCS nih.gov
GC Column Stationary phase for separation Apolar stationary phase (e.g., 5% phenylmethylpolysiloxane) mdpi.com
Injector Method of sample introduction Split-splitless injector mdpi.com
Ionization Mode Method of creating ions Electron Impact (EI) researchgate.net
Detection Mode For quantitative analysis Selected Ion Monitoring (SIM) researchgate.net
Run Time Duration of a single analysis 10-12 minutes nih.gov

HPLC is a versatile technique for the separation of a wide range of compounds, including non-volatile and thermally labile substances like 1,3-Benzenediol, 5-hexadecyl-, without the need for derivatization. The separation is achieved by passing the sample through a column packed with a stationary phase, using a liquid mobile phase under high pressure.

Reversed-phase HPLC with a C18 column is commonly used for the separation of alkylresorcinols. ub.edu The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with the addition of an acid like formic acid to improve peak shape. ub.edusielc.com

Various detection modes can be coupled with HPLC for the analysis of 1,3-Benzenediol, 5-hexadecyl-:

UV Detection: Alkylresorcinols exhibit UV absorbance, typically around 280 nm, allowing for their detection. However, this method may lack selectivity in complex matrices where other compounds absorb at similar wavelengths. ub.edu

Fluorescence Detection (FLD): FLD offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. ub.eduhplc.eu For flavanols, which are structurally related to resorcinols, excitation at 280 nm and emission at 347 nm have been used. ub.edu A sensitive HPLC-FLD method has been reported for the quantitative analysis of alkylresorcinols in cereal grains and products. irtree.com

Electrochemical Detection: This detection method has also been used for the analysis of alkylresorcinols and can offer high sensitivity. sigmaaldrich.com

The choice of detector depends on the required sensitivity, selectivity, and the nature of the sample matrix.

UPLC-MS/MS combines the high separation efficiency of ultra-performance liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. nih.gov

This technique is particularly well-suited for the analysis of 1,3-Benzenediol, 5-hexadecyl- in complex biological matrices at very low concentrations. acs.orgresearchgate.net The method offers high throughput, with run times often as short as 3-7 minutes, and requires smaller sample and solvent volumes. nih.govchalmers.se

In a UPLC-MS/MS analysis, after chromatographic separation, the analyte enters the mass spectrometer where it is ionized (typically using ESI). The first mass analyzer (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific and provides excellent sensitivity and selectivity, minimizing interferences from the matrix. thermofisher.com

UPLC-MS/MS methods have been successfully developed and validated for the quantification of alkylresorcinols in human plasma and for their metabolites in urine. acs.orgresearchgate.net These methods have demonstrated good linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). chalmers.senih.gov

Table 3: Performance Characteristics of a UPLC-MS/MS Method for Phytoestrogen Analysis

Parameter Value Reference
Column UPLC BEH C18 nih.gov
Mobile Phase Acetonitrile and 0.2% formic acid in water nih.gov
Run Time 5.5 minutes thermofisher.com
Linearity Range 1.0 - 1000 ng/mL nih.gov
Limit of Quantification (LLOQ) 5 ng/mL for most analytes thermofisher.com
Accuracy (RE%) -13.6% to 8.8% nih.gov
Precision (CV%) < 9.2% nih.gov

Spectroscopic and Spectrometric Characterization Methods

A suite of powerful spectroscopic and spectrometric techniques is indispensable for the unambiguous identification and quantification of 1,3-Benzenediol, 5-hexadecyl-. These methods provide detailed information on the molecule's structure, concentration, and purity.

Fluorescence Detection for Alkylresorcinol Quantification

Fluorescence detection (FD) coupled with high-performance liquid chromatography (HPLC) stands out as a highly sensitive method for the quantification of alkylresorcinols, including 1,3-Benzenediol, 5-hexadecyl-. This technique offers significant advantages in terms of sensitivity compared to other detection methods like ultraviolet (UV) detection. nih.gov

A study comparing different detection methods for cereal alkylresorcinol analysis found that the lower limit of quantitation for fluorescence detection was 50 picograms injected, which was considerably lower than the 500 picograms for UV detection. nih.gov This heightened sensitivity makes FD particularly suitable for analyzing samples with trace amounts of the compound. While both FD and CoulArray electrochemical detection (CAED) provided similar results, FD showed a minor bias towards higher results, with a difference of less than 10%. nih.gov In the analysis of 4-hexylresorcinol, a related compound, HPLC with fluorescence detection (HPLC-FLD) proved to be an effective method for its quantification in food matrices. nih.gov

Detection MethodLower Limit of Quantitation (pg injected)Lower Limit of Detection (pg injected)
Fluorescence Detection (FD)5020
CoulArray Electrochemical Detection (CAED)52
Ultraviolet (UV) Detection5001250

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like 1,3-Benzenediol, 5-hexadecyl-. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a complete picture of the molecular structure. researchgate.net

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial, valuable information about the molecule's framework. However, for more complex structures, two-dimensional (2D) NMR experiments are often necessary to resolve spectral overlap and establish connectivity between different parts of the molecule. researchgate.netyoutube.com Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the complete structural puzzle. researchgate.net The combination of various NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of the hexadecyl chain on the benzenediol ring. Modern NMR spectroscopy, in conjunction with high-resolution mass spectrometry, forms the cornerstone of structural determination in organic chemistry. researchgate.net

Advanced Mass Spectrometry Techniques (e.g., HRMS, fragmentation analysis)

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of 1,3-Benzenediol, 5-hexadecyl-, as well as for providing detailed structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), delivers highly accurate mass measurements, which are essential for determining the elemental formula of the compound. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the quantification of alkylresorcinols and their metabolites in various biological samples. nih.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), allows for fragmentation analysis. nih.gov In this process, the parent ion corresponding to 1,3-Benzenediol, 5-hexadecyl- is isolated and then fragmented, and the resulting product ions are analyzed. The fragmentation pattern is unique to the molecule's structure and provides definitive evidence for the identity of the compound. This technique is invaluable for distinguishing between isomers and for confirming the presence of specific functional groups and the structure of the alkyl side chain.

Analytical Method Validation and Quality Assurance

To ensure the reliability and accuracy of quantitative data, the analytical methods used for 1,3-Benzenediol, 5-hexadecyl- must undergo rigorous validation. wjpmr.com This process involves assessing several key parameters to demonstrate that the method is fit for its intended purpose.

Assessment of Linearity, Range, and Selectivity

The validation of an analytical method begins with establishing its linearity, range, and selectivity. scispace.com

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and examining the resulting calibration curve. nih.gov A high correlation coefficient (ideally close to 1) indicates a strong linear relationship. wjpmr.com

The range of the method is the interval between the upper and lower concentration levels for which the method has been demonstrated to be precise, accurate, and linear. scispace.com The lowest concentration in this range that can be reliably quantified is the lower limit of quantification (LLOQ). scispace.com

Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.gov In the context of 1,3-Benzenediol, 5-hexadecyl- analysis, this means the method should not be affected by other related alkylresorcinols or interfering substances present in the sample.

A study on the determination of 4-hexylresorcinol demonstrated good linearity, with recoveries ranging from 92.54% to 97.67% across different spiked levels. nih.gov

Evaluation of Precision (Repeatability, Intermediate Precision)

Precision is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the relative standard deviation (RSD). The evaluation of precision is divided into two key components: repeatability and intermediate precision. ut.ee

Repeatability (or intra-assay precision) assesses the precision over a short period, with the analysis performed by the same operator using the same equipment. ut.ee This represents the best possible precision of the method.

Intermediate precision (or inter-assay precision) evaluates the precision within the same laboratory but considers variations such as different days, different analysts, and different equipment. ut.ee This provides a measure of the method's ruggedness and its ability to produce consistent results over time. nih.gov

For instance, a validated GC-MS method for alkylresorcinols showed a precision of less than 15% within and between batches, indicating good repeatability and intermediate precision. nih.gov

Validation ParameterDescriptionKey Metrics
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation Coefficient (r²)
Range The concentration interval over which the method is precise, accurate, and linear.Lower Limit of Quantification (LLOQ), Upper Limit of Quantification (ULOQ)
Selectivity The ability to assess the analyte unequivocally in the presence of other components.Peak Purity, Resolution from interfering peaks
Repeatability Precision under the same operating conditions over a short interval of time.Relative Standard Deviation (%RSD) of replicate measurements
Intermediate Precision Precision within the same laboratory, but with variations in conditions (e.g., day, analyst).Relative Standard Deviation (%RSD) across different conditions

Determination of Accuracy and Recovery Rates

The accuracy of an analytical method refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the analytical procedure is calculated.

Detailed research into the analytical methodology for alkylresorcinols, the class of compounds to which 1,3-Benzenediol, 5-hexadecyl- belongs, provides valuable insights into expected accuracy and recovery rates. A comprehensive study by Wierzbicka and colleagues in 2015, which developed and validated a gas chromatography-mass spectrometry (GC-MS) method for the quantification of various alkylresorcinols in biological samples, reported excellent recovery rates. nih.gov Their findings indicated that the recovery for the suite of analyzed alkylresorcinols, which includes homologues similar in structure and chemical properties to 1,3-Benzenediol, 5-hexadecyl-, ranged from 75% to 108%. nih.gov This demonstrates the high accuracy of the extraction and analytical procedures employed.

The precision of this method, which is a measure of the repeatability of the results, was also found to be high, with a relative standard deviation (RSD) of less than 15% for both within-batch and between-batch analyses. nih.gov High precision is a key indicator of a reliable and accurate method.

The following table summarizes typical recovery rates for alkylresorcinols from biological matrices based on validated analytical methods.

Analyte ClassMatrixAnalytical MethodAverage Recovery (%)Precision (%RSD)
AlkylresorcinolsPlasmaGC-MS75-108<15
AlkylresorcinolsAdipose TissueGC-MS75-108<15

This table presents generalized data for the alkylresorcinol class based on published research. nih.gov

Calculation of Detection and Quantitation Limits

The limit of detection (LOD) and the limit of quantitation (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of accuracy and precision.

For the analysis of 1,3-Benzenediol, 5-hexadecyl- and related alkylresorcinols, these limits are typically determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response. Generally, the LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is set at a ratio of 10:1.

The following table illustrates the typical LOD and LOQ values for the analysis of alkylresorcinols using a validated GC-MS method.

ParameterSignal-to-Noise Ratio (S/N)Description
Limit of Detection (LOD)3:1The lowest concentration at which the presence of the analyte can be inferred.
Limit of Quantitation (LOQ)10:1The lowest concentration that can be measured with acceptable accuracy and precision.

This table outlines the standard criteria for determining the limits of detection and quantitation in analytical chemistry.

The development of high-throughput methods, such as the one described, with short run times of 10-12 minutes, further enhances the applicability of these advanced analytical strategies for large-scale studies, including epidemiological research where the accurate measurement of biomarkers like 1,3-Benzenediol, 5-hexadecyl- is essential. nih.gov

Mechanistic Insights into Antimicrobial Activity

The antimicrobial properties of 5-alkylresorcinols are attributed to their ability to interact with and disrupt bacterial structures, thereby hindering their survival and growth.

Elucidation of Bacterial Membrane Interactions and Permeability Modulation

As amphiphilic molecules, 5-alkylresorcinols can incorporate into the lipid bilayers of cellular membranes. uni.wroc.pl This insertion can alter the structure and properties of the bacterial membrane. uni.wroc.plnih.gov Studies on long-chain alkylresorcinols have shown that they can associate with bacterial phospholipids (B1166683) to form complexes, leading to modifications in the bilayer structure. nih.gov This interaction is thought to increase membrane rigidity and can affect its permeability. nih.gov The antimicrobial action of many antimicrobial peptides (AMPs), which share amphipathic characteristics with alkylresorcinols, involves electrostatic interactions with the negatively charged bacterial membranes, leading to membrane destabilization and increased permeability. wikipedia.orgliverpool.ac.uk While direct studies on 1,3-Benzenediol, 5-hexadecyl- are limited, the established membrane-interacting properties of the 5-alkylresorcinol class suggest a similar mechanism of action.

Inhibition of Microbial Adherence and Proliferation

The initial step in many bacterial infections is the adherence of pathogens to host cell surfaces. acs.org By altering bacterial membrane properties, 5-alkylresorcinols can interfere with this crucial step. Biosurfactants, for instance, have been shown to modify the characteristics of bacterial adhesins, thereby preventing attachment to solid surfaces and inhibiting biofilm formation. nih.gov

Furthermore, 5-alkylresorcinols have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix that protects them from antibiotics and host immune responses. nih.govnih.gov Related phenolic compounds have been shown to inhibit biofilm formation and disrupt pre-formed biofilms by altering their architecture and reducing cell adhesion. acs.org For example, certain phytochemicals can inhibit the formation of fimbriae, which are hair-like appendages that bacteria use for attachment. The combination of some natural compounds with conventional antibiotics has been shown to effectively inhibit biofilm formation by various pathogenic bacteria to a high degree. d-nb.info

Molecular Basis of Antioxidant Effects

The antioxidant activity of phenolic compounds like 1,3-Benzenediol, 5-hexadecyl- is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. rsc.org

The resorcinol (B1680541) ring is key to this activity. Theoretical studies on related alkylresorcinols indicate that they are potent scavengers of hydroxyl radicals in both polar and lipid environments, primarily through a formal hydrogen transfer mechanism. rsc.org They also exhibit significant scavenging activity towards hydroperoxyl radicals in aqueous media via a single electron transfer mechanism. rsc.org

Experimental studies on various 5-n-alkylresorcinols have demonstrated their ability to protect against oxidative damage. For instance, they have been shown to significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro. nih.govnih.gov Additionally, they can increase the capacity of human colon cancer cells to protect themselves against DNA damage induced by hydrogen peroxide. nih.govnih.gov This protection against lipid and DNA oxidation underscores their potential as effective antioxidants.

Antioxidant Activity of 5-n-Alkylresorcinols Key Findings References
LDL Oxidation Significantly inhibit copper-mediated oxidation of human LDL in vitro. nih.govnih.gov
DNA Damage Increase self-protection of HT29 cells against H₂O₂-induced DNA damage. nih.govnih.gov
Radical Scavenging Potent scavengers of hydroxyl radicals via formal hydrogen transfer. rsc.org
Radical Scavenging Scavenge hydroperoxyl radicals in water via single electron transfer. rsc.org

Pathways Involved in Anti-inflammatory Responses

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds, including 5-alkylresorcinols, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Research on 5-n-alkylresorcinols from wheat has revealed that their anti-inflammatory activity stems from the suppression of the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathways. acs.orgnih.gov In lipopolysaccharide (LPS)-activated macrophage cells, alkylresorcinols significantly inhibited the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). acs.orgnih.gov The mechanism involves a notable decrease in the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of the inhibitor κBα (IκBα) kinase and JNK. acs.orgnih.gov Flavonoids, another class of phenolic compounds, also exhibit anti-inflammatory effects by inhibiting these same pathways. nih.gov

Cellular and Enzymatic Targets in Biological Systems

The biological activities of 1,3-Benzenediol, 5-hexadecyl- and related compounds are mediated through their interaction with various cellular and enzymatic targets.

Studies on bis-5-alkylresorcinols have shown potent inhibition of DNA polymerase beta, an important enzyme in DNA repair. nih.gov This suggests a potential mechanism for anticancer activity. Furthermore, certain 5-alkylresorcinols have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This inhibitory action could have implications for managing postprandial blood glucose levels. d-nb.info Other research has pointed to the ability of some alkylresorcinols to inhibit enzymes like lipoxygenase and tyrosinase. uni.wroc.pld-nb.info

Enzyme Effect of 5-Alkylresorcinols References
DNA Polymerase BetaPotent inhibition by bis-5-alkylresorcinols. nih.gov
α-GlucosidaseInhibition by a fraction of alkylresorcinols. nih.govd-nb.info
LipoxygenaseInhibitory effect. uni.wroc.pl
TyrosinaseInhibition by a nanoemulsion containing alkylresorcinols. d-nb.info

Immunomodulatory Mechanisms

In addition to their direct anti-inflammatory effects, 5-alkylresorcinols may also modulate the immune system through various mechanisms.

The suppression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophages is a key immunomodulatory effect. nih.govacs.orgnih.gov This modulation of cytokine production is a common feature of many bioactive phenolic compounds. Flavonoids, for example, can suppress the production of pro-inflammatory cytokines and chemokines by dendritic cells. nih.gov Some studies suggest that certain phenolic compounds can induce regulatory T cells by suppressing the mTOR pathway, highlighting a potential for more complex immunomodulatory roles. nih.gov While direct evidence for 1,3-Benzenediol, 5-hexadecyl- is lacking, the known effects of related compounds on cytokine production and immune cell signaling pathways suggest it may possess similar immunomodulatory properties. nih.govacs.orgnih.gov

Compound Name Table

Structure Activity Relationships and in Silico Modeling of 1,3 Benzenediol, 5 Hexadecyl and Structural Analogues

Influence of Alkyl Chain Length and Saturation on Biological Activity

The length and saturation of the n-alkyl side chain are critical determinants of the biological activity of 5-alkylresorcinols. This relationship is often not linear and depends heavily on the biological system and activity being measured. The amphiphilic character, which governs properties like water solubility, partitioning in multiphase systems, and membrane interactions, is directly influenced by the alkyl chain. mdpi.com

Antioxidant Activity: Research into the antioxidant properties of alkylresorcinol homologues reveals a complex relationship with chain length that is dependent on the environment. nih.gov

In bulk oils: The antioxidant activity tends to decrease as the alkyl chain length increases. This suggests that in non-polar environments, the intrinsic radical scavenging capacity of the resorcinol (B1680541) head is the dominant factor, and a longer chain does not enhance, and may even slightly hinder, this activity. nih.govresearchgate.net

In oil-in-water emulsions: A "cut-off effect" is observed, where antioxidant activity initially increases with chain length, reaches an optimum at an intermediate length (e.g., C21), and then declines. nih.govresearchgate.net This phenomenon is attributed to the physicochemical properties of the molecules, such as their ability to partition at the oil-water interface where oxidation primarily occurs. nih.gov Shorter chains may be too water-soluble, while very long chains may be too oil-soluble, with both scenarios leading to a lower effective concentration at the interface.

Antimicrobial and Membrane-Interacting Activity: For activities that involve interaction with or disruption of cell membranes, a longer alkyl chain is often beneficial.

Antibacterial Properties: Studies on various n-alkylphenols have shown that antimicrobial activity generally increases with the length of the alkyl chain. nih.gov For instance, in a series of N-alkylmorpholine derivatives, compounds with chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects. chemrxiv.org This is because the elongated hydrophobic tail enhances the molecule's ability to penetrate the lipid-rich cell walls of microorganisms. nih.govresearchgate.net

Membrane Interaction: Alkylresorcinols are known to interact with and modify biological membranes. nih.govbeilstein-journals.org The ability to act as structural modifiers is governed by their capacity to associate with lipid molecules and macromolecules within the membrane. nih.gov Longer chains promote deeper and more stable insertion into the lipid bilayer, potentially altering membrane fluidity and inhibiting the function of membrane-bound proteins. nih.govnih.gov

The saturation of the alkyl chain also plays a role. While most naturally occurring alkylresorcinols in cereals have saturated chains, unsaturated analogues do exist. mdpi.com The presence of double bonds can alter the conformation and flexibility of the alkyl tail, which may influence how it packs within a lipid membrane, thereby affecting its biological activity.

Table 1: Influence of Alkyl Chain Length on Biological Activities of Alkylresorcinols

Biological Activity System/Target General Trend with Increasing Alkyl Chain Length Optimal Chain Length (if applicable) Reference
Antioxidant Bulk Oil Activity Decreases Shorter chains (e.g., < C16) more effective nih.govresearchgate.net
Antioxidant Oil-in-Water Emulsion Increases, then decreases ("cut-off effect") Intermediate (e.g., C21) nih.govresearchgate.net
Antimicrobial Bacteria (e.g., MRSA) Activity Increases Longer chains (e.g., C12-C16) more effective nih.govchemrxiv.org
Membrane Interaction Lipid Bilayers Interaction Strength Increases Longer chains promote greater interaction nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglibretexts.org These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and for understanding the structural features that govern a specific biological effect. ijpsr.comnih.gov For a homologous series like the 5-n-alkylresorcinols, QSAR is an ideal tool to dissect the influence of the alkyl chain.

A QSAR model for 5-alkylresorcinols, including 5-hexadecylresorcinol, would be developed by:

Data Set Selection: Compiling a set of alkylresorcinol analogues with varying chain lengths (e.g., C1 to C25) and degrees of saturation. libretexts.org

Descriptor Calculation: For each analogue, calculating a range of numerical descriptors that represent its physicochemical properties. Key descriptors for this series would include:

Hydrophobicity: Log P (octanol-water partition coefficient), which increases with chain length.

Topological Descriptors: Molecular weight, number of carbon atoms, and chain length.

Electronic Descriptors: Parameters describing the electron distribution in the resorcinol ring.

Steric Descriptors: Molecular volume or surface area.

Model Construction: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical model that correlates the calculated descriptors with a measured biological activity (e.g., IC50 for enzyme inhibition, minimum inhibitory concentration for antibacterial effect). researchgate.net The general form of a QSAR model is: Activity = f(descriptors) + error. wikipedia.org

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. nih.gov

For 5-alkylresorcinols, a QSAR study could elucidate the precise quantitative relationship between the hexadecyl chain of 1,3-Benzenediol, 5-hexadecyl- and its observed activity. For example, a model for antioxidant activity in an emulsion might show a parabolic relationship with Log P, mathematically confirming the "cut-off effect" observed experimentally. nih.gov

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5-hexadecylresorcinol) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is invaluable for understanding the molecular basis of a drug's action and for structure-based drug design.

For 1,3-Benzenediol, 5-hexadecyl-, molecular docking could be employed to investigate its interactions with potential biological targets. Based on its known biological activities, plausible targets include:

Enzymes involved in oxidative stress: Such as cyclooxygenases or lipoxygenases.

Bacterial proteins: For example, enzymes essential for cell wall synthesis or proteins involved in bacterial signaling. nih.gov

Sirtuins: Alkylresorcinols have been shown to modulate the activity of sirtuins, suggesting a direct binding interaction. nih.gov

A typical molecular docking simulation would involve:

Preparation of Structures: Obtaining or building 3D structures of both the ligand (5-hexadecylresorcinol) and the target protein.

Docking Algorithm: Using a program to systematically explore various binding poses of the ligand within the active site of the protein. The program calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov

Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions. For 5-hexadecylresorcinol, these would likely include:

Hydrogen Bonds: Between the hydroxyl groups of the resorcinol ring and polar amino acid residues in the target's active site.

Hydrophobic Interactions: Between the long hexadecyl chain and non-polar residues, which could be a major driving force for binding.

Pi-Pi Stacking: Between the aromatic resorcinol ring and aromatic amino acids like phenylalanine or tyrosine.

By simulating the binding of a series of alkylresorcinol analogues, researchers can correlate docking scores with experimental activity, providing a structural hypothesis for the observed structure-activity relationships.

Computational Chemistry Approaches for Conformation and Reactivity

Beyond docking, other computational chemistry methods can provide deeper insights into the intrinsic properties of 1,3-Benzenediol, 5-hexadecyl-. These approaches can model the molecule's behavior at the electronic level to understand its conformation and chemical reactivity.

Conformational Analysis: The 16-carbon alkyl chain is not a rigid rod but a flexible chain that can adopt numerous conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods can be used to explore the conformational landscape of the molecule. MD simulations, in particular, can model the dynamic behavior of 5-hexadecylresorcinol over time, especially its interaction with a simulated biological membrane. Such simulations can reveal how the molecule inserts into the lipid bilayer, the orientation of its resorcinol ring at the interface, and the conformational changes adopted by the alkyl chain within the hydrophobic core of the membrane. nih.gov

Reactivity Analysis:

Quantum Mechanics (QM) Methods (e.g., Density Functional Theory - DFT): These methods can calculate the electronic structure of the molecule with high accuracy. For 5-hexadecylresorcinol, DFT calculations can be used to:

Determine Electron Density: To identify the most electron-rich parts of the molecule, which are likely sites for electrophilic attack or hydrogen bonding.

Calculate Bond Dissociation Enthalpy (BDE): The BDE of the O-H bonds in the resorcinol ring is a key indicator of its radical scavenging ability and thus its antioxidant potential. Computational studies can predict how the alkyl chain might subtly influence this property.

Model Reaction Mechanisms: To understand how the molecule might be metabolized or how it participates in chemical reactions, such as quenching reactive oxygen species.

These computational approaches provide a powerful complement to experimental studies, offering a detailed, atom-level understanding of the structure and properties that underpin the biological activity of 1,3-Benzenediol, 5-hexadecyl- and its analogues. beilstein-journals.org

Table of Mentioned Compounds

Compound Name Synonym(s)
1,3-Benzenediol, 5-hexadecyl- 5-Hexadecylresorcinol
Resorcinol 1,3-Benzenediol
5-n-alkylresorcinols Alkylresorcinols, Resorcinolic Lipids
N-dodecylmorpholine
N-hexadecylmorpholine
Phenylalanine
Tyrosine
Cephalosporins

Environmental Detection and Analytical Monitoring of 1,3 Benzenediol, 5 Hexadecyl

Occurrence in Environmental Matrices (e.g., water, soil)

Direct detection of 1,3-Benzenediol, 5-hexadecyl- and other 5-n-alkylresorcinols in environmental matrices such as water and soil is not extensively documented in scientific literature. Their presence in the environment is primarily associated with their natural occurrence in various plant species, particularly in the bran of cereals.

Natural Occurrence in Plants:

5-n-Alkylresorcinols are found in high concentrations in the outer layers of grains from the Poaceae family, which includes staple cereals like wheat, rye, and triticale. wikipedia.orgmdpi.com They are present in lower concentrations in barley, millet, and maize. wikipedia.org The primary role of these compounds in plants is thought to be related to defense against pathogens and pests. The specific homologue, 1,3-Benzenediol, 5-hexadecyl- (C16:0), is one of the many saturated and unsaturated ARs identified in cereals. The composition and concentration of these homologues can vary significantly depending on the cereal species, cultivar, and environmental growing conditions. nih.gov For instance, studies have shown that environmental factors and the harvest year can influence the abundance of ARs in wheat varieties. nih.govacs.org

Inference of Occurrence in Soil:

Given their high concentration in the bran of cereal crops, it is plausible that 1,3-Benzenediol, 5-hexadecyl- and other ARs are introduced into the soil environment through the decomposition of plant residues after harvesting. Agricultural soils where cereal crops are cultivated are the most likely environmental matrix to contain these compounds. However, studies specifically quantifying their concentration and persistence in soil are limited. The potential for leaching from soil into water is also not well-documented and would depend on various factors, including the compound's solubility, soil type, and environmental conditions. researchgate.netnih.govresearchgate.net

The following table summarizes the occurrence of various 5-n-alkylresorcinol homologues, including the family to which 1,3-Benzenediol, 5-hexadecyl- belongs, in different cereals. This illustrates their primary source and the likely origin of their presence in any environmental matrix.

CerealMajor 5-n-Alkylresorcinol Homologues Detected
Wheat (Triticum aestivum) C17:0, C19:0, C21:0, C23:0, C25:0
Rye (Secale cereale) C17:0, C19:0, C21:0, C23:0, C25:0 (often in higher concentrations than wheat)
Barley (Hordeum vulgare) C17:0, C19:0, C21:0, C23:0, C25:0 (in lower concentrations)
Triticale (× Triticosecale) High concentrations of various AR homologues
Quinoa (Chenopodium quinoa) Includes branched-chain alkylresorcinols

Table based on data from multiple sources. wikipedia.orgmdpi.comnih.gov

Development of Specific Analytical Methods for Environmental Tracing

The analytical methods developed for the detection and quantification of 5-n-alkylresorcinols in cereals and food products are directly applicable to their tracing in environmental samples like soil and potentially water. These methods are designed to handle complex matrices and can be adapted for environmental analysis.

Extraction Techniques:

The first step in analyzing ARs from any matrix is an efficient extraction. Due to their amphipathic nature, with a polar phenolic head and a non-polar alkyl chain, specific solvents are required. nih.gov Commonly used methods include:

Soxhlet Extraction: A classical method using solvents like acetone (B3395972) or ethyl acetate (B1210297).

Ultrasound-Assisted Extraction (UAE): A more rapid method that uses ultrasonic waves to enhance solvent penetration into the matrix. nih.gov

Overnight Solvent-Assisted Maceration (OSAM): A simple soaking method suitable for heat-sensitive compounds. nih.gov

Acetone has been reported as a highly effective solvent for extracting ARs. nih.gov

Chromatographic and Spectrometric Analysis:

Once extracted, the separation and detection of 1,3-Benzenediol, 5-hexadecyl- and other ARs are typically achieved using chromatographic techniques coupled with various detectors.

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for analyzing ARs. nih.gov

Detectors:

Ultraviolet (UV) Detection: ARs exhibit UV absorbance, allowing for their detection. However, this method can sometimes lead to overestimation due to interfering compounds. nih.gov

Fluorescence Detection (FD): This method offers higher sensitivity and specificity for ARs. nih.gov

CoulArray Electrochemical Detection (CAED): This provides very low limits of detection and is highly specific. nih.gov

Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) allows for the definitive identification and quantification of individual AR homologues based on their mass-to-charge ratio. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for AR analysis. It often requires derivatization of the phenolic hydroxyl groups before analysis to increase volatility. GC-MS provides detailed structural information about the different AR homologues. mdpi.com

Quantitative Proton Nuclear Magnetic Resonance (1H qNMR): This method has been developed for the rapid measurement of total AR content in flour and related products and could be adapted for environmental samples. mdpi.com

The following table summarizes the performance of different detection methods used in conjunction with ultrahigh-pressure liquid chromatography for the analysis of alkylresorcinols.

Detection MethodLower Limit of Quantitation (injected)Lower Limit of Detection (injected)Notes
Fluorescence Detection (FD) 50 pg20 pgProvides good sensitivity and specificity.
CoulArray Electrochemical Detection (CAED) 5 pg2 pgOffers the highest sensitivity and very low detection limits.
Ultraviolet (UV) Detection 500 pg1250 pgGenerally results in overestimation of concentrations.

Table based on data from Ross et al. (2012). nih.gov

These analytical techniques provide the necessary sensitivity and selectivity for tracing 1,3-Benzenediol, 5-hexadecyl- and other related compounds in environmental matrices, should the need for such monitoring arise from their potential accumulation in agricultural ecosystems.

Future Research Avenues and Translational Perspectives for 1,3 Benzenediol, 5 Hexadecyl Research

Development of Advanced and Sustainable Synthetic Methodologies

The current production of 1,3-Benzenediol, 5-hexadecyl- and related alkylresorcinols often relies on extraction from natural sources or chemical synthesis routes that may not be environmentally ideal. Future research is poised to develop more advanced and sustainable methods.

One of the most promising frontiers is the use of greener extraction techniques. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) stands out as a sustainable alternative to traditional solvent-based methods. nih.govmdpi.com This technology uses non-toxic CO2 at a supercritical state, offering high selectivity and yielding solvent-free extracts, which is particularly important for food and pharmaceutical applications. mdpi.comconsensus.app Research efforts could focus on optimizing SFE parameters to maximize the yield and purity of 1,3-Benzenediol, 5-hexadecyl- from plant materials. nih.gov

Another key area is the advancement of synthetic chemistry to be more sustainable. This includes developing shorter, more efficient reaction pathways and using less hazardous reagents. rsc.orgchemistryworld.com Microwave-assisted synthesis, for example, has been shown to produce good yields of long-chain alkylresorcinols without the need for organic solvents, even with water-insoluble reactants. beilstein-journals.org Further exploration of such green chemistry principles can lead to more economical and environmentally friendly production.

Methodology Principle Potential Advantages for 1,3-Benzenediol, 5-hexadecyl- Production References
Supercritical Fluid Extraction (SFE) Uses supercritical CO2 as a solvent.Environmentally friendly ("green"), high selectivity, produces solvent-free extracts, preserves compound integrity. nih.govmdpi.comconsensus.app
Microwave-Assisted Organic Synthesis Uses microwave energy to accelerate chemical reactions.Rapid reaction times, potential to eliminate organic solvents, high yields. beilstein-journals.org
Biocatalysis Employs enzymes to perform specific chemical transformations.High specificity, mild reaction conditions, reduced byproducts, environmentally benign. nih.gov

Deeper Mechanistic Elucidation of Biological Actions

While alkylresorcinols are known to possess a range of biological activities, including antioxidant and anticancer effects, the precise molecular mechanisms underlying these actions are not fully understood. nih.govbeilstein-journals.org Future research must delve deeper into how 1,3-Benzenediol, 5-hexadecyl- interacts with biological systems at a molecular level.

A critical area of investigation is the identification of specific cellular targets. For instance, some alkylresorcinols have been found to inhibit certain enzymes. nih.govbeilstein-journals.org Studies suggest a link between alkylresorcinol consumption and a reduced risk of certain cancers, possibly through the inhibition of enzymes critical for cancer cell proliferation. nih.gov Pinpointing the direct protein and pathway interactions of 1,3-Benzenediol, 5-hexadecyl- is essential.

Furthermore, understanding its structure-activity relationship (SAR) is crucial. Research has shown that the length of the alkyl chain can influence the biological activity of these molecules. beilstein-journals.orgresearchgate.net Systematic studies comparing 1,3-Benzenediol, 5-hexadecyl- with other alkylresorcinols will help to clarify how its specific structure dictates its function and potency. This could involve investigating its effects on cell membrane interactions, a known activity of alkylresorcinols. beilstein-journals.org

Exploration of Novel Analogues through Biosynthetic Engineering

The natural world provides a template for creating novel and potentially more potent analogues of 1,3-Benzenediol, 5-hexadecyl-. The biosynthesis of alkylresorcinols is catalyzed by specialized type III polyketide synthases (PKSs). nih.govnih.govnih.gov These enzymes combine a fatty acyl-CoA starter unit with extender units to build the final molecule. nih.govnih.gov This modular enzymatic machinery is a prime target for biosynthetic engineering.

By identifying and characterizing the alkylresorcinol synthase (ARS) genes from various organisms, scientists can use genetic engineering to create novel PKSs. nih.govnih.gov It is possible to engineer these enzymatic assembly lines to accept different starter units or to alter the number of condensation reactions, thereby generating new alkylresorcinols with different chain lengths and functionalities. nih.govescholarship.org The successful expression of recombinant PKSs in microbial hosts like Streptomyces has already led to the production of novel polyketides. nih.govcore.ac.uk

This approach could lead to the creation of a library of 1,3-Benzenediol, 5-hexadecyl- analogues. These novel compounds could then be screened for enhanced biological activity, improved bioavailability, or other desirable properties.

Engineering Approach Description Potential Outcome References
Recombinant PKS Expression Introducing and expressing alkylresorcinol synthase genes in a microbial host (e.g., E. coli, S. cerevisiae).Scalable production of 1,3-Benzenediol, 5-hexadecyl- and its precursors. frontiersin.org
PKS Module Swapping Combining domains from different polyketide synthases to create hybrid enzymes.Generation of novel alkylresorcinol structures with varied alkyl chains and aromatic rings. nih.govescholarship.org
Precursor Engineering Modifying the metabolic pathways of the host organism to supply different starter or extender units to the PKS.Production of analogues with unique side chains or functional group modifications. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological impact of 1,3-Benzenediol, 5-hexadecyl-, future research should leverage multi-omics approaches. nih.gov These strategies integrate data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of cellular responses. researchgate.netnih.gov

Applying multi-omics to study the effects of 1,3-Benzenediol, 5-hexadecyl- can help uncover its mechanism of action on a system-wide scale. researchgate.netuic.edu For example, transcriptomics (analyzing gene expression) can reveal which signaling pathways are activated or suppressed by the compound. Proteomics can identify the specific proteins whose expression or activity is altered. Metabolomics can provide a snapshot of the metabolic changes that occur within a cell or organism upon exposure.

The integration of these datasets is a powerful tool for discovering new drug targets and understanding complex biological interactions. researchgate.netnih.gov For natural products like 1,3-Benzenediol, 5-hexadecyl-, this approach can accelerate the process of moving from an interesting bioactive compound to a well-understood therapeutic lead. nih.govresearchgate.net Advanced techniques like single-cell multi-omics could even be used to dissect its effects on heterogeneous cell populations, such as within a tumor microenvironment. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.